molecular formula C3H6N2 B2855834 (S)-alpha-aminopropionitrile CAS No. 95596-57-9

(S)-alpha-aminopropionitrile

Cat. No.: B2855834
CAS No.: 95596-57-9
M. Wt: 70.095
InChI Key: UAMZETBJZRERCQ-VKHMYHEASA-N
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Description

(S)-alpha-Aminopropionitrile is an organic compound with the molecular formula C3H6N2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-alpha-Aminopropionitrile can be synthesized through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-aminonitrile. The reaction conditions typically involve a controlled environment to handle the toxicity of hydrogen cyanide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer cyanide sources or alternative methods to minimize the risks associated with hydrogen cyanide. Catalysts and optimized reaction conditions are employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-alpha-Aminopropionitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-alpha-Aminopropionitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of amino acids and peptides.

    Medicine: Research explores its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-alpha-aminopropionitrile involves its interaction with various molecular targets. In biological systems, it can act as a precursor to amino acids, influencing protein synthesis pathways. Its nitrile group can undergo hydrolysis to form amides or acids, which can participate in further biochemical reactions.

Comparison with Similar Compounds

    ®-alpha-Aminopropionitrile: The enantiomer of (S)-alpha-aminopropionitrile, with similar chemical properties but different biological activities.

    Beta-Aminopropionitrile: A structural isomer with different reactivity and applications.

    Alpha-Aminobutyronitrile: A homologous compound with an additional carbon in the chain.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds

Properties

IUPAC Name

(2S)-2-aminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMZETBJZRERCQ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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